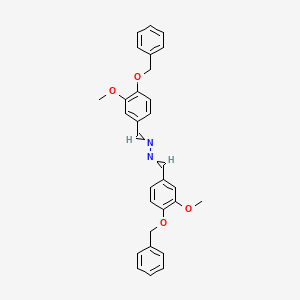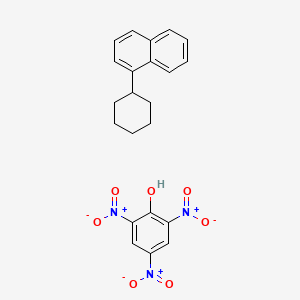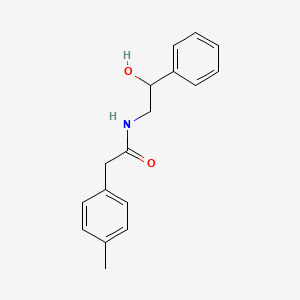
4-Benzyloxy-3-methoxybenzaldehyde azine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-3-methoxybenzaldehyde azine is a chemical compound with the molecular formula C30H28N2O4 and a molecular weight of 480.569 g/mol . It is known for its unique structure, which includes both benzyloxy and methoxy functional groups attached to a benzaldehyde azine core. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-Benzyloxy-3-methoxybenzaldehyde azine typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
4-Benzyloxy-3-methoxybenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the azine group to hydrazine or other reduced forms.
Substitution: The benzyloxy and methoxy groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzyloxy-3-methoxybenzaldehyde azine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-methoxybenzaldehyde azine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotrophic factors and signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde azine can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound shares a similar structure but lacks the azine group, making it less reactive in certain chemical reactions.
3-Benzyloxy-4-methoxybenzaldehyde: Another similar compound with the benzyloxy and methoxy groups in different positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its azine group, which provides additional reactivity and potential for forming complex structures .
Properties
CAS No. |
96468-17-6 |
|---|---|
Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C30H28N2O4/c1-33-29-17-25(13-15-27(29)35-21-23-9-5-3-6-10-23)19-31-32-20-26-14-16-28(30(18-26)34-2)36-22-24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3 |
InChI Key |
NIXVYGKEZUHDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11968501.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11968504.png)



![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)

![Diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968534.png)

![ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968538.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)

